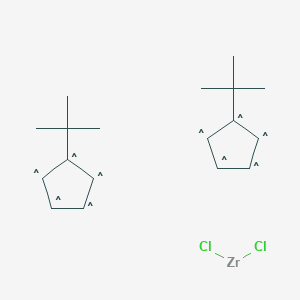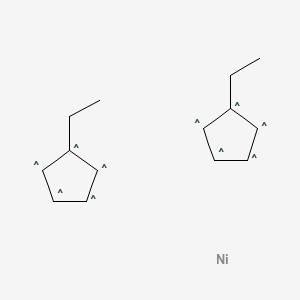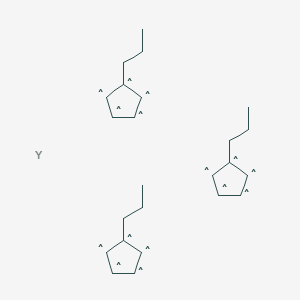
Tris(n-propylcyclopentadienyl)yttrium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(n-propylcyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula C24H33Y. It is a yellow solid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of yttrium-based materials and has applications in various fields, including thin film deposition and catalysis .
Mechanism of Action
Target of Action
The primary target of Tris(n-propylcyclopentadienyl)yttrium(III) is in the field of organic synthesis . It is used as a catalyst in the synthesis of polymers and some organic reactions . It is also an important metal-organic precursor for the preparation of other yttrium compounds .
Mode of Action
Tris(n-propylcyclopentadienyl)yttrium(III) interacts with its targets by acting as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It can also serve as a metal-organic precursor, providing the necessary yttrium component for the synthesis of other yttrium compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers and other organic reactions
Pharmacokinetics
It is known that the compound is sensitive to air and moisture . It is also soluble in some organic solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Tris(n-propylcyclopentadienyl)yttrium(III) is the facilitation of organic synthesis reactions, particularly in the synthesis of polymers . As a catalyst, it helps to speed up these reactions, leading to more efficient production processes .
Action Environment
The action, efficacy, and stability of Tris(n-propylcyclopentadienyl)yttrium(III) can be influenced by various environmental factors. The compound is sensitive to air and moisture , which means it must be stored in a controlled environment to maintain its stability and effectiveness. It is also soluble in some organic solvents , which could influence its action and efficacy in certain environments.
Preparation Methods
Tris(n-propylcyclopentadienyl)yttrium(III) can be synthesized by reacting n-propylcyclopentadiene with yttrium chloride under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Chemical Reactions Analysis
Tris(n-propylcyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like ozone (O3) and carbon dioxide (CO2), as well as reducing agents and other ligands for substitution reactions .
Scientific Research Applications
Tris(n-propylcyclopentadienyl)yttrium(III) has several scientific research applications:
Biology and Medicine:
Industry: The compound is used in the production of advanced materials for electronics, optics, and catalysis.
Comparison with Similar Compounds
Tris(n-propylcyclopentadienyl)yttrium(III) can be compared with other similar compounds, such as:
Tris(isopropylcyclopentadienyl)yttrium(III): This compound has isopropyl groups instead of n-propyl groups, leading to differences in reactivity and stability.
Tris(methylcyclopentadienyl)yttrium(III): This compound has methyl groups, which can affect its chemical properties and applications.
Tris(ethylcyclopentadienyl)yttrium(III): The presence of ethyl groups can influence the compound’s behavior in chemical reactions and its suitability for different applications.
Tris(n-propylcyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability characteristics compared to its analogs .
Properties
CAS No. |
329735-73-1 |
|---|---|
Molecular Formula |
C24H33Y |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChI Key |
YZGKYTILGMHKCW-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Y] |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


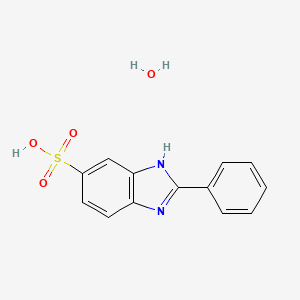
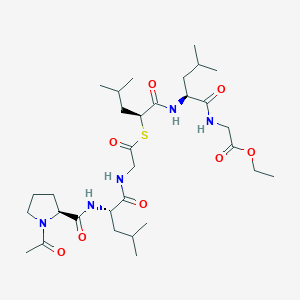
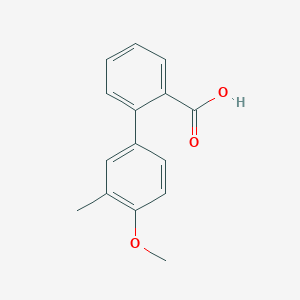
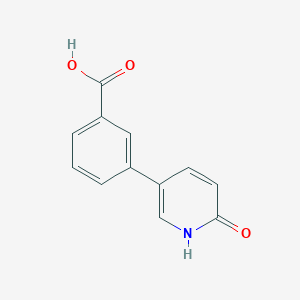
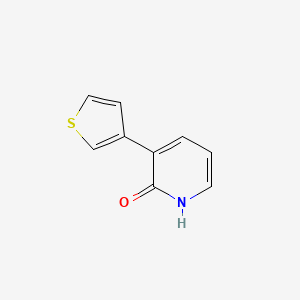
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
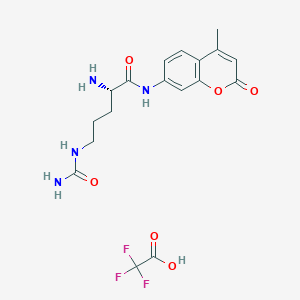
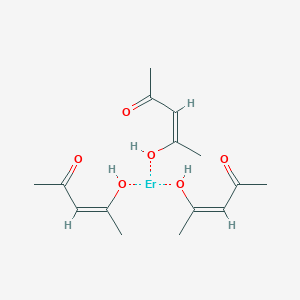
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
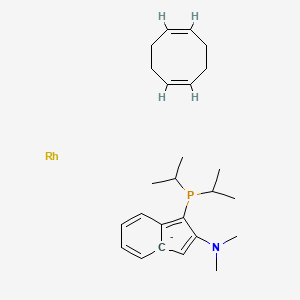
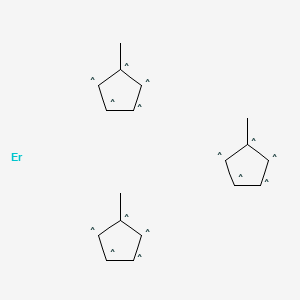
![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)
